(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Overview
Description
(3,5-Dimethoxybenzyl)hydrazine hydrochloride is a chemical compound used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It has a CAS Number of 1351648-68-4, a molecular weight of 218.68, and its IUPAC name is 1-(3,5-dimethoxybenzyl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
(3,5-Dimethoxybenzyl)hydrazine hydrochloride is utilized in the synthesis of complex chemical structures, showcasing its importance in organic chemistry. For instance, it has been used in the preparation of amino-substituted phenols through protective group chemistry, highlighting its versatility in synthesizing compounds with potential biological activities (Schütznerová et al., 2012). Additionally, its application extends to the synthesis of antioxidant compounds, where it contributes to the creation of derivatives with significant free-radical scavenging abilities, indicating its potential in developing therapeutics with antioxidant properties (Hussain, 2016).
Antimicrobial and Antioxidant Properties
Research has explored the antimicrobial and antioxidant potentials of compounds synthesized from this compound. For instance, novel hydrazone compounds have shown promising anticancer activity and enzyme inhibition properties, suggesting their utility in medical and pharmacological research (Noma et al., 2020). This indicates the compound's role in the development of new therapeutic agents. Moreover, its derivatives have been studied for their antibacterial activities, providing a foundation for the synthesis of new antibacterial agents (Shakir et al., 2020).
Enzyme Inhibition and Drug Development
The synthesis of this compound derivatives has also been linked to enzyme inhibition studies, suggesting its potential in drug discovery processes. For instance, some derivatives have demonstrated urease inhibition activity, which is significant in the treatment of diseases caused by urease-producing pathogens (Hanif et al., 2012). This highlights the compound's applicability in identifying novel inhibitors for therapeutic applications.
Corrosion Inhibition
Beyond pharmaceutical applications, this compound derivatives have been investigated for their potential as corrosion inhibitors, demonstrating the compound's versatility across different fields of research. Studies have shown that certain derivatives can significantly reduce the corrosion of metals in acidic environments, indicating their potential in industrial applications (Kumari et al., 2017).
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNCLJHLKBZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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